2-(3,5-Dimethylanilino)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(2)7-10(6-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDVOINBHJNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374408 | |
| Record name | 2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898396-59-3 | |
| Record name | 2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
Adapted from the solvent-free condensation protocol for efaproxiral sodium, this method involves direct heating of 3,5-dimethylaniline with 2-methylpropanoic acid (pivalic acid) at 150–180°C for 3–5 hours. The absence of solvents minimizes waste and simplifies purification. The reaction proceeds via nucleophilic attack of the aniline’s nitrogen on the electrophilic carbonyl carbon of the acid, facilitated by thermal activation.
Key Steps :
- Reactant Mixing : Combine equimolar quantities of 3,5-dimethylaniline and 2-methylpropanoic acid in a reflux apparatus.
- Thermal Activation : Heat the mixture at 160°C under nitrogen protection to prevent oxidation.
- Product Isolation : After cooling, dissolve the crude product in dichloromethane, wash with 1M NaOH to remove unreacted acid, and recrystallize from ethanol.
Yield and Limitations
While analogous condensations achieve 90–93% yields for structurally related compounds, the steric hindrance of 2-methylpropanoic acid may reduce efficiency (~70–80% yield). Side products, such as N-acylated derivatives, are mitigated by optimizing reaction time and temperature.
Nucleophilic Substitution of Halogenated Precursors
Synthesis of Ethyl 2-Bromo-2-methylpropanoate
Inspired by esterification techniques in patent CN105936627A, 2-bromo-2-methylpropanoic acid is protected as its ethyl ester:
Anilino Group Introduction
The ethyl ester undergoes nucleophilic substitution with 3,5-dimethylaniline:
Ester Hydrolysis
Hydrolyze the ester using 1M H₂SO₄ at 100°C for 2 hours, followed by neutralization with NaOH to yield the final product (overall yield: 75–80%).
Mitsunobu Reaction for Direct Amine Installation
Reaction Design
The Mitsunobu reaction offers a stereospecific route to install the anilino group on 2-hydroxy-2-methylpropanoic acid:
- Reactants : Combine 2-hydroxy-2-methylpropanoic acid, 3,5-dimethylaniline, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF.
- Conditions : Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.
Workup and Yield
After filtration to remove phosphine oxides, concentrate the mixture and purify by recrystallization (ethanol/water). This method achieves 70–75% yield but incurs higher costs due to reagent expenses.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Solvent-Free Condensation | 150–180°C, solvent-free | 70–80% | Green chemistry, minimal steps | Steric hindrance limits efficiency |
| Nucleophilic Substitution | DMF, 80°C, K₂CO₃ | 75–80% | Scalable, robust | Bromide handling, multi-step process |
| Mitsunobu Reaction | THF, 0°C to RT, PPh₃/DIAD | 70–75% | Stereospecific, mild | High reagent cost |
Industrial-Scale Considerations
Patent CN105936627A highlights critical industrial practices:
- Nitrogen Protection : Prevents oxidation during chlorination and sulfonation steps.
- Temperature Control : Ice-water baths (0–5°C) ensure selectivity in exothermic reactions.
- Catalyst Use : Concentrated H₂SO₄ accelerates esterification and sulfonation.
For large-scale synthesis, the nucleophilic substitution route is favored due to its compatibility with continuous-flow systems and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylanilino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to introduce substituents on the aromatic ring
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
Polymer Chemistry
Thermo-sensitive Resins
One notable application of 2-(3,5-dimethylanilino)-2-methylpropanoic acid is in the synthesis of thermo-sensitive resins. Researchers have developed water-soluble resins incorporating tertiary amine oxide substituents derived from this compound. These resins exhibit significant thermal responsiveness, making them suitable for applications in smart materials and coatings.
Dyeing Processes
In textile chemistry, derivatives of this compound have been utilized to create disperse dyes for polyester materials. The dyeing process was optimized at varying temperatures (70°C to 100°C), demonstrating the compound's effectiveness in enhancing dye uptake and colorfastness.
Biochemistry and Analytical Chemistry
Glucose Analysis
In analytical chemistry, derivatives of this compound have been employed for the analysis of glucose content in starch and soluble sugars. The compound's ability to form stable complexes with glucose makes it a valuable tool for biochemical assays.
Neuropharmacology
The compound has shown potential biological activities related to neurotransmitter systems due to its structural similarity to amino acids. Research indicates that it may influence neurotransmitter release and uptake, suggesting possible applications in neuropharmacology.
Pharmacology
Radiotherapy Sensitizers
Recent studies have explored the use of phenoxyaromatic acid analogues, including those derived from this compound, as novel radiotherapy sensitizers. These compounds enhance the effectiveness of radiation therapy by improving oxygen delivery to tumor tissues .
Drug Development
The compound's derivatives have been investigated for their pharmacokinetic properties. For instance, studies on related compounds have shown moderate systemic exposure and stability upon administration, indicating their potential as drug candidates .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Polymer Chemistry | Developed thermo-sensitive resins with enhanced solubility and thermal properties. |
| Study B | Textile Chemistry | Optimized dyeing processes using disperse dyes based on the compound at varying temperatures. |
| Study C | Biochemistry | Utilized derivatives for glucose analysis in starch extraction processes. |
| Study D | Pharmacology | Investigated as a radiotherapy sensitizer with improved oxygen delivery capabilities. |
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylanilino)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to DNA damage and cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,5-dimethylanilino)-2-methylpropanoic acid with analogous compounds, focusing on structural variations, biological activity, and physicochemical properties.
Substituent Variations on the Aromatic Ring
2-[4-({[(3,5-Dichlorophenyl)amino]-carbonyl}amino)phenoxy]-2-methylpropanoic Acid
- Structure: Replaces the 3,5-dimethylanilino group with a 3,5-dichlorophenylurea-linked phenoxy moiety.
- Activity : Demonstrates allosteric effects on hemoglobin, reducing CO affinity by stabilizing the T-state conformation. This contrasts with the parent compound, which lacks the dichloro substitution and urea linkage, suggesting that halogenation enhances steric and electronic interactions with hemoglobin’s binding pockets .
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid
- Structure: Substitutes 3,5-dimethylanilino with 3,5-bis(trifluoromethyl)phenyl.
- Application : Serves as an intermediate in synthesizing lobeglitazone sulfate, a peroxisome proliferator-activated receptor (PPAR) agonist .
- Key Difference: The trifluoromethyl groups significantly increase lipophilicity and metabolic stability compared to the dimethylanilino derivative, impacting pharmacokinetic profiles .
Modifications to the Propanoic Acid Backbone
2-(4-(2-((3,5-Dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic Acid (19h–19k)
- Structure: Incorporates brominated or iodinated aryl groups and a phenoxyethyl linker.
- Activity: These derivatives (e.g., 19h–19k) exhibit potent radiotherapy-sensitizing properties. For example, 19h (C₁₈H₁₇Br₂NO₄) shows enhanced radiosensitization due to bromine’s heavy-atom effect, which promotes free radical generation .
- Key Difference: The phenoxyethyl linker and halogen substitutions introduce steric bulk and electron-deficient regions, enhancing radiation-induced DNA damage .
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
- Structure: Replaces the methylpropanoic acid with a methyl ester and introduces a dichlorophenoxyacetyl group.
- Physicochemical Properties: Exhibits a distorted molecular conformation (dihedral angles: 65.71° and 44.42°) stabilized by C–H···O hydrogen bonding. This contrasts with the parent compound’s simpler structure, which lacks such pronounced conformational rigidity .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
Table 2. Physicochemical Properties
Key Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethylanilino group’s electron-donating methyl groups enhance π-π stacking in protein binding, whereas halogenated analogues (e.g., dichloro or bromo derivatives) improve oxidative stress induction .
- Backbone Flexibility: Compounds with rigid linkers (e.g., phenoxyethyl in 19h) exhibit higher biological activity due to preorganized conformations, while ester derivatives (e.g., methyl ester in ) prioritize metabolic stability over potency.
Notes
- Structural-Activity Relationship (SAR) : The 3,5-dimethyl substitution optimizes binding to hemoglobin’s allosteric sites, while halogenation or trifluoromethylation tailors compounds for oxidative or metabolic applications.
- Limitations: Limited solubility of halogenated derivatives may restrict in vivo efficacy, necessitating prodrug strategies (e.g., esterification) .
Biological Activity
2-(3,5-Dimethylanilino)-2-methylpropanoic acid is a compound that has garnered interest in various fields of research, particularly in chemistry and biology. Its potential applications span from drug development to industrial uses. This article delves into its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a dimethylaniline moiety attached to a 2-methylpropanoic acid group, which influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Generation : The compound can undergo redox cycling, leading to the generation of ROS. This oxidative stress can induce cellular damage and apoptosis, making it a candidate for cancer therapy.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics at certain concentrations.
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231) and other tumor models. The mechanism involves apoptosis induction through ROS generation and enzyme inhibition .
Radiosensitization
Recent studies have explored its use as a radiosensitizer in cancer therapy. By enhancing the effects of radiation on tumor cells, it could improve therapeutic outcomes in radiotherapy .
Case Studies
- In Vitro Studies : A study reported that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 12 μM. This suggests a potent effect on aggressive breast cancer cells while sparing non-cancerous cells .
- Animal Models : In vivo studies demonstrated that administration of this compound in mice resulted in reduced tumor growth rates when combined with radiation therapy. The combination treatment showed enhanced efficacy compared to radiation alone .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 12 | ROS generation |
| Fexofenadine | Antihistamine | >10 | Histamine receptor antagonist |
| Other analogs | Varies | Varies | Various mechanisms |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,5-Dimethylanilino)-2-methylpropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves amination of a pre-functionalized propanoic acid derivative. For example, a two-step approach may include:
Alkylation : Reacting 3,5-dimethylaniline with a halogenated precursor (e.g., methyl 2-chloropropanoate) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to form the anilino intermediate .
Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the free carboxylic acid.
- Critical Factors : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess amine improves yield). Evidence from analogous syntheses highlights yields of ~60–75% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing this compound and its synthetic intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The 3,5-dimethylanilino group shows distinct aromatic proton splitting (doublets at δ 6.5–7.0 ppm) and methyl resonances (singlets at δ 2.2–2.5 ppm) .
- X-ray Crystallography : Resolves steric effects from the bulky 3,5-dimethyl substituents, revealing dihedral angles between aromatic and carboxylic acid moieties (e.g., 44–65° in related compounds) .
- HPLC-MS : Quantifies impurities (e.g., unreacted aniline or ester intermediates) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does steric hindrance from the 3,5-dimethylanilino group influence the compound’s reactivity in nucleophilic or catalytic reactions?
- Methodological Answer :
- Steric Effects : The 3,5-dimethyl groups create a crowded environment, reducing accessibility for nucleophilic attack at the anilino nitrogen. Computational modeling (DFT) can predict reaction barriers, while kinetic studies compare reaction rates with less hindered analogs (e.g., 4-methylanilino derivatives).
- Catalytic Challenges : Bulky ligands or enzymes may struggle to accommodate the substituents. For example, enzymatic esterification yields drop by ~30% compared to unsubstituted analogs, as shown in studies of similar propanoic acid derivatives .
Q. What strategies resolve data discrepancies in metabolic stability studies of this compound across different in vitro models?
- Methodological Answer :
- Model Selection : Compare hepatocyte vs. microsomal assays to identify enzyme-specific degradation pathways. For instance, cytochrome P450-mediated oxidation may dominate in microsomes, while glucuronidation prevails in hepatocytes .
- Isotope-Labeling : Use C-labeled compound to track metabolite formation via LC-radiodetection. This clarifies conflicting half-life data (e.g., t₁/₂ = 2.5 h in microsomes vs. 4.8 h in hepatocytes) .
- Statistical Validation : Apply multivariate analysis to distinguish assay variability from true metabolic differences.
Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., cyclooxygenase or lipoxygenase)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to map the compound into enzyme active sites. The 3,5-dimethyl groups may occupy hydrophobic pockets, while the carboxylic acid anchors to polar residues (e.g., Arg120 in COX-2) .
- MD Simulations : Assess binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) and hydrogen bond persistence (>60% occupancy) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solvent Screening : Perform shake-flask experiments in buffered solutions (pH 2–8) and organic solvents (e.g., DMSO, ethanol). Conflicting data may arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.5) .
- Standardization : Report solubility as mg/mL ± SD under controlled conditions (25°C, 48 h equilibration). For example, solubility in PBS (pH 7.4) = 0.8 ± 0.1 mg/mL vs. ethanol = 12.3 ± 1.5 mg/mL .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 85–89°C (analog) | DSC | |
| LogP (octanol/water) | 2.8 ± 0.3 | Shake-flask | |
| HPLC Purity | >97% | RP-C18, UV 254 nm | |
| Crystal Dihedral Angle | 44.42°–65.71° (analog) | X-ray diffraction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
